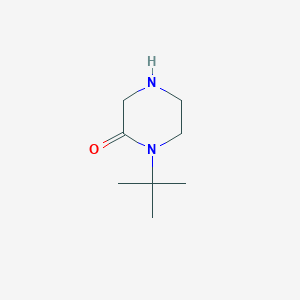

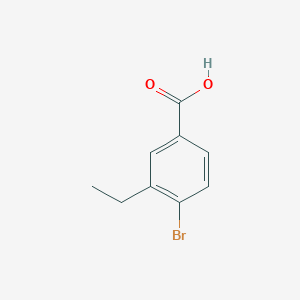

![molecular formula C10H17N3 B1290089 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine CAS No. 1052680-10-0](/img/structure/B1290089.png)

2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

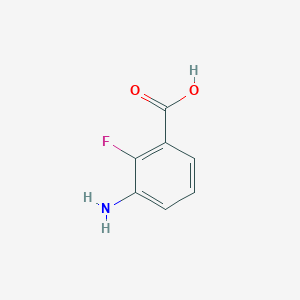

The compound "2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, which can provide insights into the general characteristics and chemical behavior of piperidine compounds. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a key structural motif in many pharmaceuticals and organic compounds .

Synthesis Analysis

The synthesis of piperidine derivatives can be complex and involves multiple steps. For instance, the synthesis of piperidine imino-C-glycosides involves a stereoselective addition of 2-thiazolylmagnesium bromide to an N-glycosylhydroxylamine, followed by reduction and intramolecular cyclization . Another example is the synthesis of pyrazolo[1,5-a]pyridine derivatives, which involves reductive amination, amide hydrolysis, and N-alkylation . These methods demonstrate the versatility of piperidine synthesis and the ability to introduce various functional groups to the piperidine core.

Molecular Structure Analysis

Piperidine derivatives often exhibit interesting molecular structures due to the presence of various substituents. For example, a pyrazolopyrimidine ligand with a piperidine moiety has been synthesized and used to obtain copper(II) complexes, showcasing the ligand's ability to chelate metal ions . The molecular structure of piperidine derivatives can significantly influence their chemical properties and interactions with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The piperidine moiety can act as a protecting group for phenols, showing stability under ortho-lithiation conditions and concentrated hydrobromic acid . Additionally, piperidine derivatives can be involved in cross-condensation reactions to form spiro compounds with potential physiological activity . These reactions highlight the reactivity and functionalization potential of the piperidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal structure of a piperidine derivative revealed that the piperidine ring adopts a chair conformation and forms hydrogen bonds and weak interactions in the crystal lattice . The presence of various substituents on the piperidine ring can also affect the compound's binding affinity to biological receptors, as seen in the synthesis of compounds with high affinity for dopamine receptors . These properties are crucial for the development of piperidine-based pharmaceuticals.

科学的研究の応用

Anticholinesterase Agents

Research has shown that pyrazolines, which include compounds structurally related to 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine, can be synthesized as potential anticholinesterase agents. These compounds have been studied for their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in the treatment of neurodegenerative disorders (Altıntop, 2020).

Aurora Kinase Inhibitors for Cancer Treatment

A compound structurally similar to 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine has been investigated as an Aurora kinase inhibitor, which might be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Cannabinoid Receptor Antagonists

Pyrazole derivatives, related to 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine, have been explored as specific antagonists for cannabinoid receptors. These compounds may have therapeutic applications in antagonizing the side effects of cannabinoids (Lan et al., 1999).

Synthesis of Polyfunctional Pyridines

Studies have reported the synthesis of novel polyfunctional pyrazolyl-substituted pyridines, where compounds related to 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine are used. These compounds have potential applications in various technological fields (Latif et al., 2003).

Development of Multifunctional Agents for CNS Disorders

Research into N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, closely related to 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine, has led to the identification of compounds with potential as multifunctional agents in the treatment of complex CNS disorders (Canale et al., 2016).

Synthesis of Crizotinib Intermediate

2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine-related compounds have been used in the synthesis of Crizotinib, an important drug used in cancer treatment. A robust synthesis method has been developed for this purpose (Fussell et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

2-(2-pyrazol-1-ylethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-6-11-10(4-1)5-9-13-8-3-7-12-13/h3,7-8,10-11H,1-2,4-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMVKNSVSMEHPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)